molecular formula C14H23N3O4 B12929376 (R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-14-9

(R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12929376
CAS No.: 187235-14-9
M. Wt: 297.35 g/mol
InChI Key: JYFIPBONAFMXAW-GFCCVEGCSA-N
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Description

®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a nitro group, an octyloxy chain, and an imidazo[2,1-b][1,3]oxazine core, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]oxazine Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihaloalkane under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazo[2,1-b][1,3]oxazine core using a nitrating agent like nitric acid or a nitrating mixture.

    Attachment of the Octyloxy Chain: The octyloxy chain can be attached through an etherification reaction, where the hydroxyl group of the imidazo[2,1-b][1,3]oxazine core reacts with an octyl halide in the presence of a base.

Industrial Production Methods

Industrial production of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as thiols or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of ®-2-Amino-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.

    Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the octyloxy chain can influence the compound’s lipophilicity and membrane permeability. The imidazo[2,1-b][1,3]oxazine core can interact with various molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Nitro-6-(hexyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a shorter alkyl chain.

    ®-2-Nitro-6-(decyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a longer alkyl chain.

    ®-2-Nitro-6-(methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a methoxy group instead of an octyloxy group.

Uniqueness

®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to its specific combination of a nitro group, an octyloxy chain, and an imidazo[2,1-b][1,3]oxazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

187235-14-9

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

(6R)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m1/s1

InChI Key

JYFIPBONAFMXAW-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-]

Origin of Product

United States

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